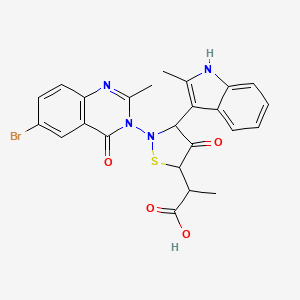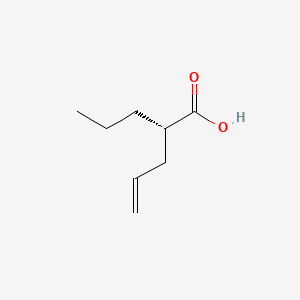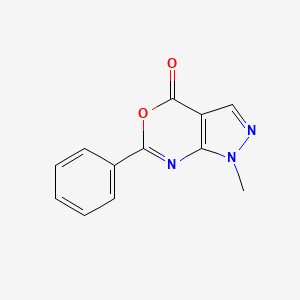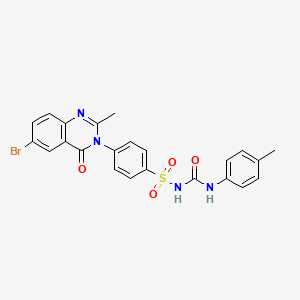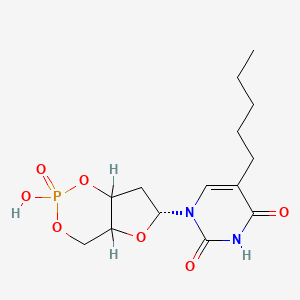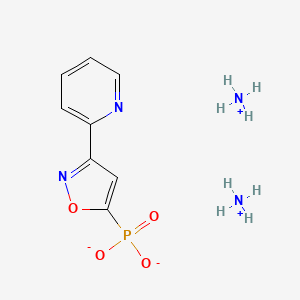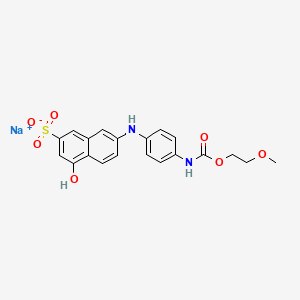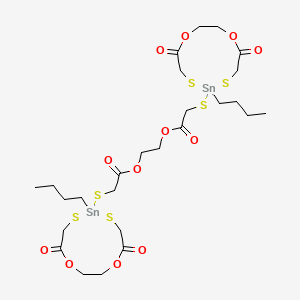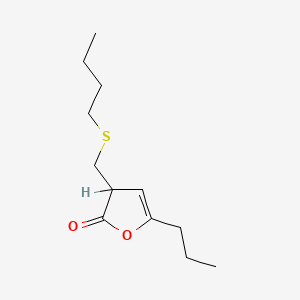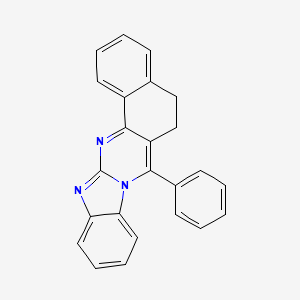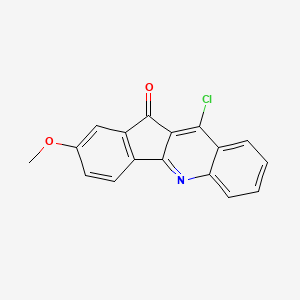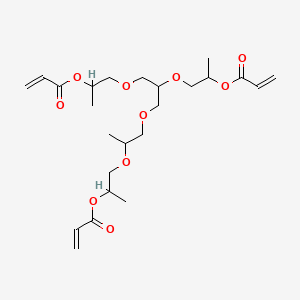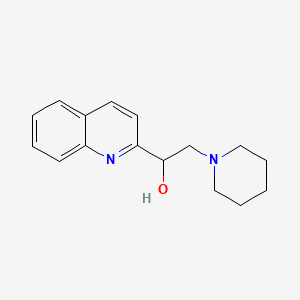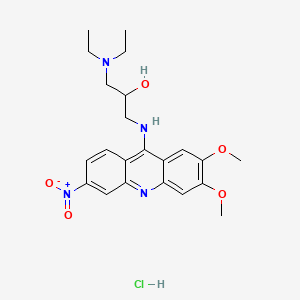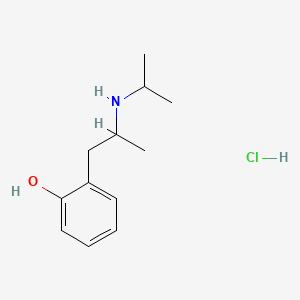
o-(2-(Isopropylamino)propyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-(Isopropylamino)propyl)phenol hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl and a molecular weight of 229.7463 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(Isopropylamino)propyl)phenol hydrochloride typically involves the reaction of o-(2-(Isopropylamino)propyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: o-(2-(Isopropylamino)propyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-(2-(Isopropylamino)propyl)phenol hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes .
Mecanismo De Acción
The mechanism of action of o-(2-(Isopropylamino)propyl)phenol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Isoprenaline: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.
Zelavespib: Investigated for its potential in treating lymphoma and solid tumors.
Uniqueness: o-(2-(Isopropylamino)propyl)phenol hydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
101952-90-3 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
2-[2-(propan-2-ylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)14;/h4-7,9-10,13-14H,8H2,1-3H3;1H |
Clave InChI |
VXUMWYDSGBBVOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)CC1=CC=CC=C1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


